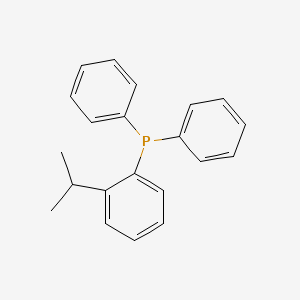

(2-Isopropylphenyl)diphenylphosphine

CAS No.: 60998-16-5

Cat. No.: VC13790846

Molecular Formula: C21H21P

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60998-16-5 |

|---|---|

| Molecular Formula | C21H21P |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | diphenyl-(2-propan-2-ylphenyl)phosphane |

| Standard InChI | InChI=1S/C21H21P/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17H,1-2H3 |

| Standard InChI Key | WNHCTMAXKKPOMK-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

(2-Isopropylphenyl)diphenylphosphine belongs to the class of arylphosphines, featuring a central phosphorus atom bonded to two phenyl groups and a 2-isopropylphenyl substituent. Its molecular formula is C<sub>21</sub>H<sub>21</sub>P, with a molar mass of 304.4 g/mol. The compound’s structure is defined by the following identifiers:

-

SMILES: CC(C)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

-

InChIKey: WNHCTMAXKKPOMK-UHFFFAOYSA-N

-

IUPAC Name: diphenyl-(2-propan-2-ylphenyl)phosphane

The isopropyl group at the ortho position of the phenyl ring introduces steric bulk, which profoundly influences the ligand’s coordination geometry and catalytic activity . Crystallographic studies of analogous compounds, such as (2-tolyl)diphenylphosphine, reveal isomorphous packing patterns, suggesting similar lattice dynamics .

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for (2-Isopropylphenyl)diphenylphosphine remain scarce in public domains, its synthesis likely follows established methodologies for arylphosphine derivatives . Two primary routes are hypothesized:

-

Grignard Reagent Alkylation:

Diphenylphosphine (Ph<sub>2</sub>PH) reacts with 2-isopropylphenylmagnesium bromide (2-iPrC<sub>6</sub>H<sub>4</sub>MgBr) in anhydrous ether or THF:This method parallels the synthesis of (2-bromophenyl)diphenylphosphine, where palladium catalysts facilitate aryl halide coupling .

-

Metal-Catalyzed Cross-Coupling:

A palladium-mediated cross-coupling between diphenylphosphine and 2-isopropyliodobenzene could yield the target compound:Triethylamine or similar bases are employed to scavenge hydrohalic acids .

Physicochemical Properties

Solubility and Stability

(2-Isopropylphenyl)diphenylphosphine is soluble in nonpolar solvents (toluene, hexane) and moderately soluble in dichloromethane or THF. Aqueous solubility is negligible due to hydrophobic aryl groups. Thermogravimetric analysis of analogous phosphines indicates decomposition onset temperatures exceeding 200°C, suggesting thermal robustness suitable for high-temperature reactions .

Spectroscopic Characterization

-

<sup>31</sup>P NMR: A singlet near δ -20 ppm (referenced to H<sub>3</sub>PO<sub>4</sub>) confirms the absence of oxidized species .

-

IR Spectroscopy: Peaks at 1430 cm<sup>-1</sup> (P–C<sub>aryl</sub>) and 1090 cm<sup>-1</sup> (P–C<sub>alkyl</sub>) validate bonding environments .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 304.4 ([M]<sup>+</sup>), with fragmentation patterns consistent with sequential phenyl loss.

Applications in Catalysis

Transition Metal Complexation

The compound’s lone pair on phosphorus enables coordination to metals like palladium, platinum, and rhodium. For example, reaction with [RhCl(COD)]<sub>2</sub> forms a chelate complex active in hydrogenation:

Such complexes exhibit enhanced enantioselectivity in asymmetric reductions compared to triphenylphosphine analogues .

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, palladium catalysts ligated by (2-Isopropylphenyl)diphenylphosphine demonstrate superior activity for sterically hindered substrates. A representative reaction:

The isopropyl group’s bulk prevents catalyst deactivation via phosphine dimerization, a common issue with less hindered ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume